
ML418
説明
ML418 is a potent, selective, and brain-penetrant small-molecule pore blocker of the inwardly rectifying potassium channel Kir7.1, with an IC50 of 310 nM in electrophysiological assays . Derived from the high-throughput screening (HTS) hit VU714, this compound was optimized through medicinal chemistry to reduce lipophilicity (cLogP = 4.2 vs. VU714’s 5.83) while improving pharmacokinetic (PK) properties, including intrinsic clearance (CLINT) and plasma protein binding (PPB) . It exhibits dose-dependent inhibition of Kir7.1 and demonstrates >23-fold selectivity over other Kir channels (Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir4.1), except Kir6.2/SUR1, which it inhibits with similar potency . This compound’s favorable CNS penetration (brain-to-plasma ratio Kp = 10.9 in mice) and PK profile (Cmax = 0.20 µM, Tmax = 3 h at 30 mg/kg subcutaneous dose) make it a valuable tool for studying Kir7.1 in both peripheral and central systems .
準備方法
The synthesis of ML418 involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
化学反応の分析
ML418 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
科学的研究の応用
Pharmacological Research Applications
ML418 has emerged as a critical tool for investigating the physiological roles of Kir7.1 channels, particularly in the context of melanocortin signaling, electrolyte homeostasis, and uterine muscle contractility during pregnancy. The compound exhibits sub-micromolar activity (IC50 = 310 nM) and demonstrates over 17-fold selectivity for Kir7.1 compared to other Kir channels, making it a valuable asset in pharmacological studies.
Therapeutic Potential
Due to its selectivity and potency, this compound is being explored for potential therapeutic applications in various conditions associated with dysregulation of Kir7.1 channels.
Neurological Disorders
Research indicates that this compound may play a role in neuroprotection by modulating ion currents that are critical for neuronal health . The compound's ability to selectively inhibit Kir7.1 could lead to advancements in treatments for neurodegenerative diseases where potassium channel dysfunction is implicated.
Cardiovascular Health
The modulation of ion channels is crucial in cardiovascular physiology; thus, this compound's role as a Kir7.1 inhibitor could be beneficial in managing conditions like hypertension or arrhythmias . Further studies are necessary to elucidate its effects on cardiac function.
Case Studies and Experimental Findings
Several studies have highlighted the applications of this compound:
- Study on Selectivity : A comparative study evaluated this compound against various GPCRs and ion channels, confirming its high selectivity and low off-target effects .
- In Vivo Pharmacokinetics : An in vivo study demonstrated that this compound administered intraperitoneally at a dosage of 30 mg/kg achieved favorable pharmacokinetic profiles, with effective CNS distribution supporting its potential for neurological applications .
- High-Throughput Screening : Automated patch clamp techniques have been employed to study the interactions between this compound and Kir7.1, facilitating rapid screening processes essential for drug discovery .
Selectivity Profile of this compound
Channel Type | IC50 (µM) | Selectivity Ratio |
---|---|---|
Kir7.1 | 0.31 | - |
Kir6.2 | 0.31 | Equal |
Kir1.1 | >5 | >17-fold |
Kir2.x | >5 | >17-fold |
Kir3.x | >5 | >17-fold |
Pharmacokinetic Parameters
Parameter | Value |
---|---|
Cmax (µM) | 0.20 |
Tmax (hours) | 3 |
Kp (brain/plasma) | 10.9 |
作用機序
ML418 exerts its effects by blocking the Kir7.1 potassium channel. It binds to the pore region of the channel, preventing the flow of potassium ions. This inhibition affects various physiological processes regulated by potassium channels, such as melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy .
類似化合物との比較
ML418 is the fifth reported Kir7.1 inhibitor and represents a significant advancement over earlier compounds in terms of selectivity, potency, and drug-like properties. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Key Properties of this compound and Comparable Kir7.1 Inhibitors
Key Differentiators of this compound
Selectivity : this compound’s >23-fold selectivity over most Kir channels (except Kir6.2/SUR1) surpasses VU573 and VU590, which exhibit cross-reactivity with Kir2.3, Kir3.x, and other Kir subtypes .
CNS Penetration : Unlike VU714 and Compound 11, this compound achieves high brain concentrations (Kp = 10.9), enabling studies of Kir7.1 in neurological disorders .
DMPK Profile : this compound’s reduced cLogP (4.2 vs. VU714’s 5.83) correlates with improved hepatic clearance (CLHEP) in humans and higher free fractions in plasma, addressing limitations of earlier analogs .
Off-Target Activity : In a 64-target Lead Profiling panel, this compound showed minimal off-target interactions except with L-type Ca²⁺ channels, Na⁺ channels, and dopamine receptors—a cleaner profile than VU590 and VU573 .
Structural and Functional Insights
- VU714 Derivatives : Carbamate analogs (e.g., Compound 11 and this compound) retained Kir7.1 activity while reducing lipophilicity. The isopropyl carbamide group in this compound enhanced binding to Kir7.1’s pore region, likely interacting with residues Glu149 and Ala150 critical for VU714 activity .
- Kir6.2/SUR1 Cross-Reactivity: this compound and VU714 inhibit Kir6.2/SUR1 (a pancreatic β-cell channel) with similar potency, suggesting a shared binding motif among Kir channels.
生物活性
ML418 is a novel compound identified as a selective inhibitor of the inward rectifier potassium channel Kir7.1 (KCNJ13). This compound has garnered attention due to its potential therapeutic applications in various physiological processes, including melanocortin signaling, electrolyte homeostasis, and uterine muscle contractility during pregnancy. The following sections detail the biological activity of this compound, supported by relevant data tables and research findings.
This compound functions primarily as a pore blocker for the Kir7.1 channel, exhibiting an IC50 value of 310 nM , which indicates its potency in inhibiting this channel. Its selectivity is noteworthy, displaying more than 17-fold selectivity over other Kir channels such as Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1, although it shows similar potency against Kir6.2/SUR1 .
Pharmacological Profile
The pharmacological evaluation of this compound involved extensive screening against a panel of 64 GPCRs and ion channels to assess off-target activity. The results indicated a relatively clean ancillary pharmacology profile, suggesting that this compound could be a valuable tool for studying Kir7.1 without significant interference from other targets .
Key Pharmacokinetic Findings
- Cmax : 0.20 µM
- Tmax : 3 hours
- CNS Distribution : Favorable with a brain/plasma Kp of 10.9 , supporting its use in in vivo studies .
Structure-Activity Relationship (SAR)
The development of this compound stemmed from lead optimization efforts on its predecessor, VU714. Medicinal chemistry approaches identified several analogs with improved potency and selectivity:
Compound | Kir7.1 IC50 (µM) | Selectivity (Fold) |
---|---|---|
VU714 | 1.5 | >5 |
19 (this compound) | 0.31 | >23 |
44 | 0.93 | >10 |
45 | 0.59 | >13 |
This table illustrates that this compound is significantly more potent than its predecessors and exhibits superior selectivity against other Kir channels .
Case Studies and Research Applications
Research has highlighted the potential applications of this compound in various biological contexts:
- Melanocortin Signaling : this compound's inhibition of Kir7.1 may influence melanocortin pathways critical for metabolic regulation and energy homeostasis.
- Electrolyte Homeostasis : Given the role of Kir7.1 in maintaining ion balance in the eye and other tissues, this compound could provide insights into conditions like glaucoma or other electrolyte imbalance disorders.
- Uterine Contractility : The impact of this compound on uterine muscle contraction during pregnancy presents opportunities for exploring its role in reproductive health .
Q & A
Basic Research Questions
Q. What is the molecular mechanism underlying ML418’s selective inhibition of Kir7.1 potassium channels?
this compound selectively blocks Kir7.1 channels (IC50 = 310 nM) by binding to the pore region, as demonstrated through fluorescence-based high-throughput screening and electrophysiological validation. Its quinoline core and hydrophobic 4-phenylpiperidine moiety contribute to its specificity, with minimal off-target effects on other Kir channels (except Kir6.2/SUR1) . Methodologically, researchers should use patch-clamp electrophysiology to confirm channel inhibition and molecular docking studies to map binding interactions .
Q. How can researchers validate this compound’s selectivity across Kir channel subtypes?
Comparative IC50 assessments using patch-clamp or fluorescence assays are critical. For example, testing this compound against Kir1.1, Kir2.1–2.3, Kir3.1/3.2, and Kir4.1 channels at varying concentrations (e.g., 0.1–10 μM) reveals its >17-fold selectivity for Kir7.1. Include negative controls (e.g., vehicle-only treatments) and validate results across independent replicates .
Q. What are the recommended protocols for synthesizing and characterizing this compound in academic settings?
Follow IUPAC guidelines for compound naming and characterization. Report physicochemical properties (e.g., molecular weight: 377.87 g/mol, C19H24ClN3O3), purity (HPLC ≥95%), and spectral data (NMR, MS). Detailed synthetic procedures should be documented in supplementary materials, adhering to journal standards like those in the Beilstein Journal of Organic Chemistry .
Advanced Research Questions
Q. How should experimental designs address discrepancies in this compound’s inhibitory activity across cellular models?
Variability may arise from differences in cell lines (e.g., HEK293 vs. neuronal cells) or Kir7.1 expression levels. To mitigate this:
- Standardize cell culture conditions (e.g., passage number, transfection efficiency).
- Include internal controls (e.g., known Kir7.1 inhibitors like VU714).
- Use statistical methods (e.g., ANOVA with post-hoc tests) to analyze inter-experimental variability .
Q. What methodologies are optimal for assessing this compound’s pharmacokinetics and blood-brain barrier (BBB) penetration in vivo?
Conduct pharmacokinetic (PK) studies in rodent models:
- Measure plasma and brain concentrations post-administration (e.g., Cmax = 0.20 μM, Tmax = 3 h).
- Calculate brain/plasma ratios (e.g., Kp = 10.9 in mice) via LC-MS/MS.
- Adjust dosing based on metabolic stability (e.g., human vs. rat microsomal CLHEP data) .
Q. How can researchers analyze conflicting data on this compound’s off-target effects in high-throughput panels?
Use the Eurofins Lead Profiling Panel (68 GPCRs, ion channels, transporters) to screen for off-target activity. For contradictions:
- Replicate assays under identical conditions.
- Apply dose-response curves to distinguish nonspecific binding.
- Cross-validate findings with orthogonal assays (e.g., radioligand binding vs. functional assays) .
Q. Data Management & Ethical Considerations
Q. What statistical approaches are recommended for analyzing variability in this compound’s efficacy data?
Use non-linear regression for IC50 calculations (e.g., GraphPad Prism). Report variability as SEM or 95% confidence intervals. For multi-group comparisons, apply Tukey’s HSD post-hoc test after ANOVA. Transparently document outliers and exclusion criteria .
Q. How should researchers manage raw data from this compound experiments to ensure reproducibility?
- Store raw electrophysiology traces, spectral data, and PK curves in open-access repositories (e.g., Zenodo).
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Include metadata (e.g., instrument settings, solvent batches) in supplementary materials .
Q. What ethical guidelines apply to this compound studies involving animal models?
Secure institutional animal care committee approval. Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including humane endpoints and sample size justifications. For CNS studies, minimize distress during intracranial administration .
Q. Contradiction Resolution & Innovation
Q. How can researchers resolve inconsistencies between this compound’s in vitro potency and in vivo efficacy?
- Compare free drug concentrations in plasma vs. brain tissue.
- Adjust for protein binding effects using equilibrium dialysis.
- Integrate PK/PD modeling to correlate exposure and target engagement .
Q. What novel research questions could this compound enable in Kir7.1 physiology?
- Investigate Kir7.1’s role in melanocortin signaling or uterine muscle contraction using this compound in knockout models.
- Explore its therapeutic potential in diseases linked to Kir7.1 dysfunction (e.g., blindness, metabolic disorders) via preclinical efficacy studies .
特性
IUPAC Name |
propan-2-yl N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIXCQOSULUGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。